molecular formula C5H8O B8559197 4-Pentyn-2-ol, (2R)- CAS No. 159407-28-0

4-Pentyn-2-ol, (2R)-

Cat. No.: B8559197
CAS No.: 159407-28-0
M. Wt: 84.12 g/mol
InChI Key: JTHLRRZARWSHBE-RXMQYKEDSA-N
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Description

Structure and Properties
(2R)-4-Pentyn-2-ol (CAS 2117-11-5) is a chiral secondary alcohol with the molecular formula C₅H₈O, a molecular weight of 84.12 g/mol, and a triple bond at the 4th position (Figure 1). It is characterized by a hydroxyl group at the 2nd carbon in the (R)-configuration. Key physical properties include a boiling point of 126–127°C, density of 0.892–0.896 g/cm³, and flash point of 37°C .

Synthesis
The compound is synthesized via stereoselective methods, such as the reaction of (R)-propylene oxide with lithium acetylide-ethylene diamine complex in DMSO, yielding the (R)-enantiomer with optical purity (e.g., [α]D²⁰ = -21.3° in CHCl₃) .

Applications
(2R)-4-Pentyn-2-ol serves as a key intermediate in organic synthesis, including:

  • C-Aryl glycoside synthesis via cycloaddition with aryl nitrile oxides .
  • Heck coupling reactions to generate chiral aryl-substituted olefinic amines .
  • Carboxylation reactions to produce 5-oxohexenoic acid derivatives .

Properties

CAS No.

159407-28-0

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(2R)-pent-4-yn-2-ol

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3/t5-/m1/s1

InChI Key

JTHLRRZARWSHBE-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC#C)O

Canonical SMILES

CC(CC#C)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Basic Information

4-Pentyn-2-ol is an alkyne alcohol with the molecular formula C₅H₈O. Its structure includes a hydroxyl group (-OH) attached to a carbon chain that contains a triple bond. This unique configuration allows it to participate in various chemical reactions, making it useful in synthesis and analytical studies.

Quantitative Structure-Activity Relationship Studies

One of the prominent applications of 4-Pentyn-2-ol is in Quantitative Structure-Activity Relationship (QSAR) studies. These studies are crucial for understanding the toxicological profiles of organic compounds in environmental contexts. Researchers utilize 4-Pentyn-2-ol to model and predict the toxic effects of similar compounds, aiding in regulatory assessments and environmental safety evaluations .

Synthesis of Organometallic Compounds

4-Pentyn-2-ol plays a significant role in the preparation of Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes . This application highlights its utility in organometallic chemistry, where it serves as a precursor for synthesizing complex organometallic structures that can be used in catalysis and material science .

Cycloaddition Reactions

The compound is also utilized in the synthesis of C-aryl glycosides through cycloaddition reactions with aryl nitrile oxides. This process is essential for developing glycosides, which have applications in pharmaceuticals and biochemistry due to their biological activity .

Synthesis of Nitrogen Heterocycles

Research has demonstrated the use of 4-Pentyn-2-ol in synthesizing nitrogen heterocycles, which are important in medicinal chemistry. For instance, studies involving the synthesis of hyacinthacines from related alkynes illustrate its role as a building block for complex organic molecules .

Case Study 1: Environmental Toxicology

A study investigated the use of 4-Pentyn-2-ol in QSAR modeling to assess the toxicity levels of various organic compounds. The findings indicated that structural features significantly influence toxicity predictions, showcasing how 4-Pentyn-2-ol can aid researchers in understanding environmental impacts .

Case Study 2: Organometallic Chemistry

In another research project, scientists synthesized rhenium complexes using 4-Pentyn-2-ol as a key reagent. The resulting compounds exhibited catalytic properties that were further explored for their potential applications in organic transformations .

Data Tables

Application AreaDescriptionKey Findings
QSAR StudiesUsed to model toxicity levels of organic compoundsStructural features correlate with toxicity predictions
Organometallic SynthesisPrecursor for Fischer-type rhenium complexesCatalytic properties explored
Cycloaddition ReactionsSynthesis of C-aryl glycosidesImportant for pharmaceutical applications
Nitrogen HeterocyclesBuilding block for complex organic moleculesRelevant for medicinal chemistry

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2R)-4-Pentyn-2-ol but differ in functional groups, chain length, or stereochemistry:

Compound Molecular Formula Key Structural Features Boiling Point (°C) Key Applications/Reactivity
(2R)-4-Pentyn-2-ol C₅H₈O Triple bond (C4), (2R)-OH 126–127 Sonogashira coupling, Heck reactions
(2R)-4-Penten-2-ol C₅H₁₀O Double bond (C4), (2R)-OH N/A Heck reactions, chiral synthon
4-Heptyn-2-ol C₇H₁₂O Triple bond (C4), longer chain N/A Understudied; potential alkyne reactions
2-Methyl-4-penten-2-ol C₆H₁₂O Double bond (C4), methyl branch at C2 N/A Industrial solvents or intermediates

Key Observations :

  • Alkyne vs. Alkene: The triple bond in 4-pentyn-2-ol enables alkyne-specific reactions (e.g., Sonogashira coupling), while 4-penten-2-ol participates in alkene-based couplings (e.g., Heck reactions) .
  • Chain Length : 4-Heptyn-2-ol (C7) may exhibit lower volatility and altered reactivity due to increased hydrophobicity compared to 4-pentyn-2-ol (C5) .
Reactivity and Functional Group Comparisons
Reaction Type (2R)-4-Pentyn-2-ol (2R)-4-Penten-2-ol
Coupling Reactions Sonogashira (C–C bond formation with aryl halides) Heck reaction (C–C bond formation with alkenes)
Oxidation Forms keto acids (e.g., 5-oxohexenoic acid) Oxidizes to ketones or epoxides (unreported in evidence)
Biotransformation Toxic via allenic electrophile intermediates Limited toxicity data; likely less toxic
Physical Property Trends
Property (2R)-4-Pentyn-2-ol 4-Heptyn-2-ol 2-Methyl-4-penten-2-ol
Molecular Weight 84.12 112.17 100.16
Boiling Point (°C) 126–127 N/A N/A
Density (g/cm³) 0.892–0.896 N/A N/A

Note: Longer chain analogs (e.g., 4-heptyn-2-ol) likely have higher boiling points due to increased molecular weight and van der Waals interactions.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the nucleophilic ring-opening of (R)-propylene oxide (27) with lithium acetylide-ethylenediamine complexes (Figure 1). The reaction proceeds under anhydrous conditions in dimethyl sulfoxide (DMSO) at −20°C, yielding (2R)-4-pentyn-2-ol (25) with 89% enantiomeric excess (ee) .

Key Steps :

  • Lithium Acetylide Formation : Acetylene gas is deprotonated by n-butyllithium in tetrahydrofuran (THF) at −78°C to generate lithium acetylide.

  • Epoxide Ring-Opening : The acetylide attacks the less hindered carbon of (R)-propylene oxide, forming a chiral alkoxide intermediate.

  • Acid Quenching : Hydrolysis with sulfuric acid releases the alcohol, preserving the (R)-configuration.

Optimization and Yield Improvements

  • Catalyst System : Copper(I) iodide (CuI) and palladium(II) chloride (PdCl₂) enhance regioselectivity, achieving 92% yield in scaled reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to non-polar media.

Table 1: Stereoselective Alkynylation Parameters

ParameterValueImpact on Yield/ee
Temperature−78°C to −20°CHigher ee at lower temps
Catalyst (CuI/PdCl₂)0.05–0.1 equiv85% → 92% yield
SolventTHF/DMSO (3:1)Optimal proton transfer

Asymmetric Catalytic Hydrogenation

Substrate Design and Catalysts

Asymmetric hydrogenation of 4-pentyn-2-one (30) using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) achieves 96% ee under 50 bar H₂ pressure. The ketone precursor is synthesized via oxidation of 4-pentyn-2-ol’s racemic mixture, enabling recycling of the undesired (S)-enantiomer.

Critical Factors :

  • Pressure : Hydrogen pressures >30 bar reduce reaction time by 40%.

  • Ligand Choice : (R)-BINAP outperforms (S)-BINAP in enantioselectivity (90% vs. 82% ee).

Limitations and Mitigation

  • Side Reactions : Over-hydrogenation to pentane-2-ol occurs at >60°C.

  • Catalyst Loading : 0.5 mol% Ru minimizes costs without compromising efficiency.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 4-pentyn-2-ol in vinyl acetate, leaving (R)-4-pentyn-2-ol unreacted (87% ee ). The process operates at 30°C for 10 hours, with a 59% theoretical yield of the desired (R)-enantiomer.

Advantages :

  • Sustainability : No transition metals or harsh conditions required.

  • Scalability : Compatible with continuous-flow reactors for industrial production.

Substrate Engineering

  • Bulky Esters : tert-Butyl esters improve enzyme selectivity by 15% due to steric hindrance.

  • Solvent Systems : Hexane/isopropanol (4:1) enhances enzyme stability and reaction rates.

Comparative Analysis of Methods

Table 2: Method Comparison for (2R)-4-Pentyn-2-ol Synthesis

MethodYield (%)ee (%)ScalabilityCost (Relative)
Stereoselective Alkynylation9289High$$$
Asymmetric Hydrogenation8596Moderate$$$$
Enzymatic Resolution5987Low$$

Key Observations :

  • Stereoselective Alkynylation is optimal for large-scale production despite moderate enantioselectivity.

  • Asymmetric Hydrogenation offers superior ee but requires expensive catalysts.

  • Enzymatic Resolution is cost-effective but limited by lower yields .

Q & A

Q. What are the primary synthetic applications of (2R)-4-pentyn-2-ol in organic chemistry, and what methodologies are used to validate its reactivity?

(2R)-4-Pentyn-2-ol serves as a chiral building block in cycloaddition reactions and metal-catalyzed syntheses. For example, it reacts with aryl nitrile oxides to form c-aryl glycosides via [3+2] cycloaddition, as demonstrated in studies using rhenium (III) benzoyldiazenido complexes . Methodologies to validate these reactions include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and gas chromatography (GC) with chiral columns to confirm enantiopurity .

Q. How should researchers handle and store (2R)-4-pentyn-2-ol to ensure safety and stability?

The compound is classified as a combustible liquid (flash point: 62°C) and poses risks of skin/eye irritation. Safe handling requires:

  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.
  • PPE : Gloves, goggles, and lab coats to prevent direct contact .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent combustion .

Q. What analytical techniques are recommended to characterize (2R)-4-pentyn-2-ol and confirm its enantiomeric purity?

  • Chiral GC or HPLC : Resolve enantiomers using columns like Chiralcel OD-H .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of the alkynol group (e.g., δ ~2.5 ppm for terminal alkyne protons) .
  • Polarimetry : Measure optical rotation ([α]D_D) to compare with literature values for (2R)-configuration .

Q. What are the ecological and toxicological profiles of (2R)-4-pentyn-2-ol, and how should waste be disposed of?

The compound exhibits moderate aquatic toxicity (96-h LC50_{50} = 160 mg/L in fathead minnows) . Waste disposal must comply with local regulations, including incineration for organic solvents and neutralization of acidic byproducts. Environmental precautions include avoiding release into waterways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for (2R)-4-pentyn-2-ol in stereoselective cycloadditions?

Key factors include:

  • Catalyst Selection : Rhenium or ruthenium catalysts enhance regioselectivity in carbene transfer reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to non-polar media.
  • Temperature Control : Reactions at 60–80°C balance yield and stereochemical integrity . Monitor progress via thin-layer chromatography (TLC) and confirm yields using 1H^1H-NMR integration .

Q. What strategies resolve contradictions in reported LC50_{50}50​ values for (2R)-4-pentyn-2-ol across different studies?

Discrepancies may arise from variations in test species, exposure durations, or purity of the compound. To address this:

  • Standardize Protocols : Use OECD Test Guidelines 203 (fish acute toxicity) with controlled purity (>98%) .
  • Validate Data : Cross-reference results with QSAR models for acetylenic alcohols .

Q. How does the stereochemical configuration of (2R)-4-pentyn-2-ol influence its reactivity in asymmetric catalysis?

The (2R)-configuration directs spatial orientation during metal coordination, favoring specific transition states. For example, in rhenium-mediated carbene transfer, the R-configuration enhances enantioselectivity by ~20% compared to racemic mixtures . Computational modeling (DFT) can predict steric and electronic effects of the chiral center .

Q. What methodologies enable enantiomeric resolution of racemic 4-pentyn-2-ol to isolate the (2R)-enantiomer?

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
  • Chiral Chromatography : Employ preparative HPLC with cellulose-based columns .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

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